

# An In-depth Technical Guide to 3-Fluorobenzophenone

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## Compound of Interest

Compound Name: **3-Fluorobenzophenone**

Cat. No.: **B1362326**

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CAS Number: 345-69-7

This technical guide provides a comprehensive overview of **3-Fluorobenzophenone**, a fluorinated aromatic ketone of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis, presents its spectral characteristics, and discusses its applications in medicinal chemistry and materials science.

## Chemical and Physical Properties

**3-Fluorobenzophenone**, with the molecular formula  $C_{13}H_9FO$ , is a functionalized organic compound.<sup>[1]</sup> The introduction of a fluorine atom at the meta-position of one of the phenyl rings can influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. Due to limited publicly available experimental data for this specific isomer, some properties are predicted based on structurally similar compounds.

Table 1: Physicochemical Properties of **3-Fluorobenzophenone**

Property	Value	Source/Comment
CAS Number	345-69-7	<a href="#">[1]</a>
Molecular Formula	C <sub>13</sub> H <sub>9</sub> FO	<a href="#">[1]</a>
Molecular Weight	200.21 g/mol	<a href="#">[1]</a>
Appearance	White to off-white solid	General observation for benzophenones
Melting Point	48-52 °C	[Vendor Data]
Boiling Point	~300 °C at 760 mmHg	Estimated based on isomers <a href="#">[2]</a> <a href="#">[3]</a>
Solubility	Insoluble in water; Soluble in alcohols and other common organic solvents like ethers, acetone, and dichloromethane.	<a href="#">[1]</a> <a href="#">[4]</a>
Storage	Room temperature, protected from light.	<a href="#">[1]</a>

## Synthesis of 3-Fluorobenzophenone

The primary method for synthesizing **3-Fluorobenzophenone** is through a Friedel-Crafts acylation reaction. This involves the reaction of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl<sub>3</sub>).[\[5\]](#) An alternative synthesis involves the reaction of 3-fluorobenzaldehyde with potassium t-butoxide.[\[1\]](#)

## Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of benzophenones via Friedel-Crafts acylation, adapted for the synthesis of **3-Fluorobenzophenone**.[\[5\]](#)[\[6\]](#)

### Materials:

- Anhydrous Aluminum Chloride (AlCl<sub>3</sub>)

- Anhydrous Dichloromethane (DCM) or another suitable inert solvent
- Benzoyl Chloride
- Fluorobenzene
- Crushed Ice
- Concentrated Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

**Procedure:**

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice-water bath to 0-5 °C.
- **Addition of Reactants:** Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension. Following this, add fluorobenzene (1.0 to 1.2 equivalents) dropwise via the addition funnel, maintaining the temperature at 0-5 °C.
- **Reaction:** After the complete addition of fluorobenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.
- **Extraction and Washing:** Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure **3-Fluorobenzophenone**.

Table 2: Summary of a Typical Friedel-Crafts Acylation for Benzophenone Synthesis

Reactant 1	Reactant 2	Catalyst	Solvent	Reaction Time	Typical Yield
Benzoyl Chloride	Fluorobenzene	AlCl <sub>3</sub>	Dichloromethane	2-4 hours	70-90% (estimated)

## Spectral Data

Detailed experimental spectra for **3-Fluorobenzophenone** are not widely available. The following table provides predicted spectral data based on the analysis of its isomers and the general characteristics of aromatic ketones.

Table 3: Predicted Spectral Data for **3-Fluorobenzophenone**

Technique	Expected Peaks and Interpretation
<sup>1</sup> H NMR	Aromatic protons would appear in the range of $\delta$ 7.2-7.8 ppm. The protons on the fluorinated ring will show coupling to the fluorine atom.
<sup>13</sup> C NMR	The carbonyl carbon (C=O) is expected to have a chemical shift in the range of $\delta$ 190-200 ppm. Aromatic carbons will appear between $\delta$ 120-140 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
IR Spectroscopy	A strong C=O stretching vibration is expected around 1650-1680 $\text{cm}^{-1}$ . C-H stretching of the aromatic rings will be observed above 3000 $\text{cm}^{-1}$ . The C-F stretch will appear in the fingerprint region, typically around 1100-1300 $\text{cm}^{-1}$ . <sup>[7][8][9]</sup>
Mass Spectrometry	The molecular ion peak ( $M^+$ ) would be observed at $m/z = 200.21$ . Common fragmentation patterns would include the loss of the phenyl and fluorophenyl groups.

## Applications in Research and Drug Development

Benzophenone and its derivatives are a ubiquitous scaffold in medicinal chemistry, found in numerous biologically active compounds.<sup>[10]</sup> The incorporation of a fluorine atom is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

**3-Fluorobenzophenone** serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Benzophenone derivatives have been reported to exhibit a wide range of biological activities, including:

- Anticancer Activity: Some benzophenone derivatives have shown potent cytotoxic effects against various cancer cell lines.<sup>[10]</sup>

- **Antimicrobial and Antifungal Activity:** The benzophenone scaffold is present in several compounds with demonstrated antibacterial and antifungal properties.[11]
- **Anti-inflammatory Activity:** Certain benzophenone derivatives have been investigated for their anti-inflammatory effects.[10]

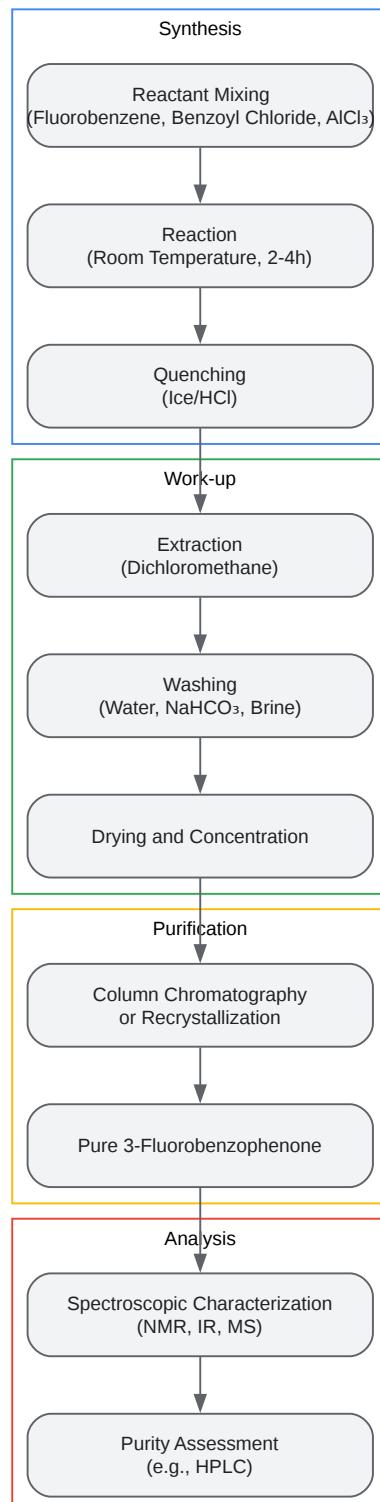
While specific biological targets for **3-Fluorobenzophenone** are not well-documented, its utility as a research chemical lies in its potential to be incorporated into novel therapeutic agents.[12]

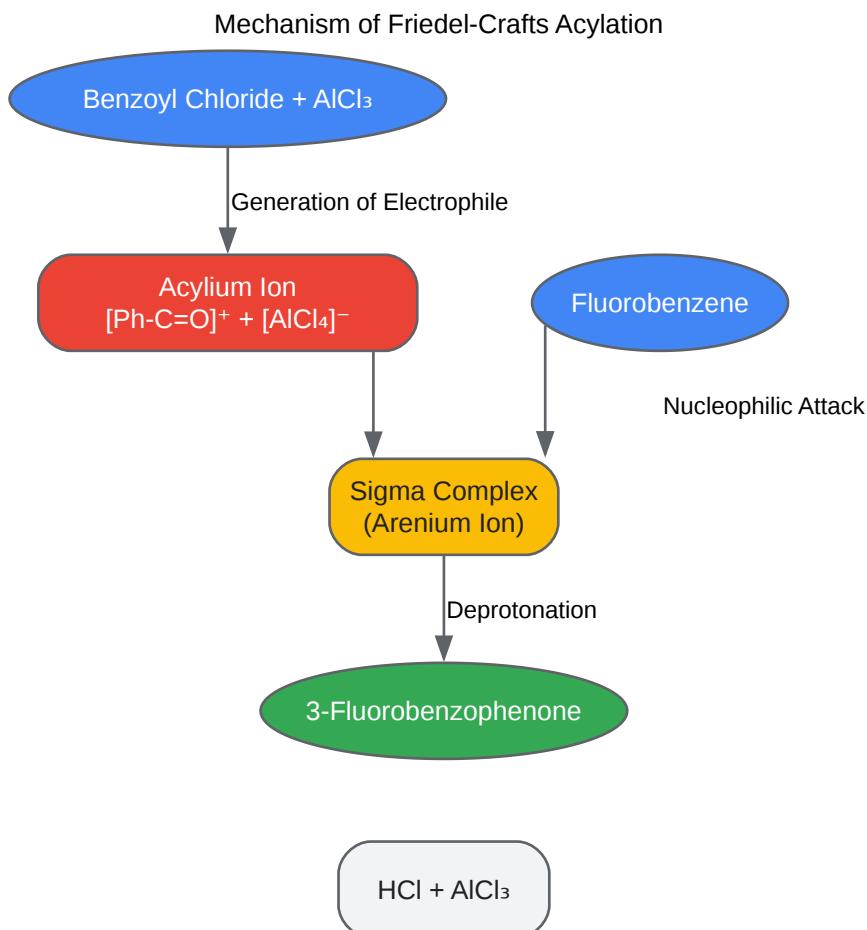
## Visualizations

### Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **3-Fluorobenzophenone**.

## Synthesis and Purification Workflow for 3-Fluorobenzophenone





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